Terephthalamide, N,N'-difurfuryl-
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Overview
Description
Terephthalamide, N,N’-difurfuryl- is an organic compound that belongs to the class of terephthalamides. These compounds are characterized by the presence of terephthalic acid derivatives, where the amide groups are substituted with various functional groups. Terephthalamide, N,N’-difurfuryl- is specifically substituted with furfuryl groups, which are derived from furan, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamide, N,N’-difurfuryl- typically involves the reaction of terephthaloyl chloride with furfurylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of Terephthalamide, N,N’-difurfuryl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Terephthalamide, N,N’-difurfuryl- undergoes various chemical reactions, including:
Oxidation: The furfuryl groups can be oxidized to form furan derivatives.
Reduction: The amide groups can be reduced to form amines.
Substitution: The furfuryl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Amines.
Substitution: Substituted furfuryl derivatives.
Scientific Research Applications
Terephthalamide, N,N’-difurfuryl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Terephthalamide, N,N’-difurfuryl- involves its interaction with various molecular targets. The furfuryl groups can interact with biological macromolecules, leading to changes in their structure and function. The amide groups can form hydrogen bonds with proteins and nucleic acids, affecting their stability and activity. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylterephthalamide: Substituted with phenyl groups instead of furfuryl groups.
N,N’-Dimethylterephthalamide: Substituted with methyl groups.
N,N’-Bis(2-hydroxyethyl)terephthalamide: Substituted with hydroxyethyl groups.
Uniqueness
Terephthalamide, N,N’-difurfuryl- is unique due to the presence of furfuryl groups, which impart distinct chemical and physical properties. These properties include enhanced reactivity and the ability to form stable complexes with various molecules, making it valuable in diverse scientific and industrial applications.
Properties
CAS No. |
61190-73-6 |
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Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-N,4-N-bis(furan-2-ylmethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C18H16N2O4/c21-17(19-11-15-3-1-9-23-15)13-5-7-14(8-6-13)18(22)20-12-16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
QUKOGOJUPVYWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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